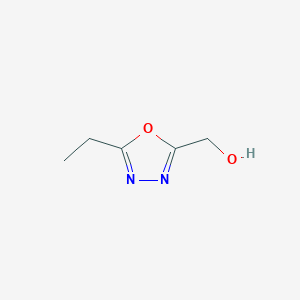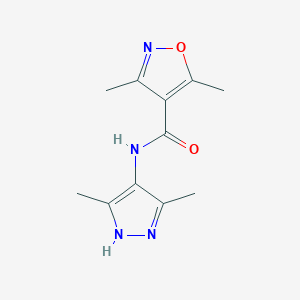![molecular formula C13H19N3O3 B7556460 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
作用機序
The mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is not fully understood. It is believed that 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid works by interfering with the ability of insects to detect and locate their hosts. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid may also interfere with the ability of insects to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects on insects. It can affect the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the activity of neurotransmitters involved in insect behavior. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can also affect the physiology of insects by altering their heart rate, respiration rate, and body temperature.
実験室実験の利点と制限
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is a highly effective insect repellent and is widely used in scientific research. However, there are some limitations to its use in lab experiments. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be toxic to some species of insects, which can affect the results of experiments that involve those species. Additionally, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be difficult to work with due to its high volatility and potential for contamination.
将来の方向性
There are many future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid. One area of research is the development of new insect repellents that are more effective and less toxic than 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid. Another area of research is the investigation of the ecological impacts of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid on non-target organisms, such as birds and mammals. Additionally, there is a need for more research on the mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid and its effects on insect behavior and physiology.
Conclusion
In conclusion, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is a highly effective insect repellent that is widely used in scientific research. It has a variety of biochemical and physiological effects on insects, and its mechanism of action is not fully understood. While there are some limitations to its use in lab experiments, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid remains an important tool for researchers studying insect behavior and physiology. There are many future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid, including the development of new insect repellents and the investigation of its ecological impacts.
合成法
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-chloronicotinic acid with diethylamine and ethyl chloroformate, or the reaction of 2-amino-6-chloropyridine with diethylamine and ethyl chloroformate. Both methods involve the use of toxic chemicals and require careful handling.
科学的研究の応用
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is widely used in scientific research as an insect repellent. It is often used in studies that involve the behavior or physiology of insects, such as mosquito feeding behavior or tick-borne disease transmission. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is also used in studies that investigate the efficacy of other insect repellents or the development of new insect repellents.
特性
IUPAC Name |
6-[2-(diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-16(4-2)9-8-14-12(17)10-6-5-7-11(15-10)13(18)19/h5-7H,3-4,8-9H2,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENODCSIRGPRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)




![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)